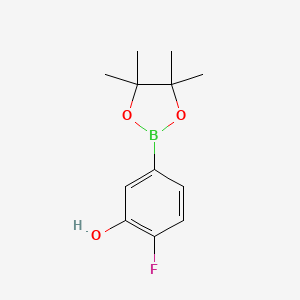

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Descripción general

Descripción

“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound . It is a derivative of boric acid . The compound is related to other compounds such as “Tert-Butyl (5-Chloro-2-Fluoro-3- (4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate” and "2- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" .

Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound has been studied using single crystal X-ray diffraction analysis . The empirical formula of the compound is C10H14BFN2O2 and its molecular weight is 224.04 .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point range of 29.0 to 33.0 degrees Celsius . The compound is white to light yellow in color .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in carbon-carbon coupling reactions. Its boronic ester group is pivotal in Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing complex organic frameworks .

Medicinal Chemistry

In medicinal chemistry, the fluorine atom’s presence in the compound enhances its biological activity. Fluorine-containing compounds are known for their high stability and resistance to metabolic degradation, making them favorable for drug development .

Boron Neutron Capture Therapy (BNCT)

The boron-containing moiety of this compound is of interest in BNCT, a binary cancer treatment method. The compound can potentially be used to deliver boron to cancerous cells, which are then targeted by neutron beams to achieve cell destruction .

Polymer Research

The compound’s structural features make it suitable for incorporation into polymers. These polymers can be used for drug delivery systems, especially in cancer therapy, where controlled release of the therapeutic agent is crucial .

Safety and Hazards

The compound is classified as a non-combustible solid . It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Mecanismo De Acción

Mode of Action

It’s known that boronic acid esters, like this compound, are often used in organic synthesis for various reactions, including nucleophilic substitution, coupling, and catalytic reactions .

Biochemical Pathways

Boronic acid esters are known to be involved in a variety of biochemical pathways due to their reactivity and versatility in organic synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol . These factors can include pH, temperature, presence of other chemicals, and specific conditions within the body if used in a biological context.

Propiedades

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGMCEWHAKSNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)

![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)

![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)

![2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1532738.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)